N'-[(E)-(2-chlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide
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Overview
Description
N’-(2-chlorobenzylidene)-4-[(3-methoxybenzyl)oxy]benzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzohydrazide core with substituents that include a 2-chlorobenzylidene group and a 3-methoxybenzyl group. Its molecular formula is C16H15ClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorobenzylidene)-4-[(3-methoxybenzyl)oxy]benzohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-[(3-methoxybenzyl)oxy]benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. Industrial synthesis may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorobenzylidene)-4-[(3-methoxybenzyl)oxy]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
- **Sub
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH) are typically used.
Properties
Molecular Formula |
C22H19ClN2O3 |
---|---|
Molecular Weight |
394.8g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-[(3-methoxyphenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-27-20-7-4-5-16(13-20)15-28-19-11-9-17(10-12-19)22(26)25-24-14-18-6-2-3-8-21(18)23/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChI Key |
OGTSGMJPVMDOPL-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3Cl |
SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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